molecular formula C19H16BrN3O3S2 B4970296 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B4970296
M. Wt: 478.4 g/mol
InChI Key: OTYCOZIKCXDGSJ-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with 3,4-dimethoxybenzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane under reflux conditions . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c1-25-15-8-5-12(9-16(15)26-2)17(24)22-18(27)23-19-21-14(10-28-19)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYCOZIKCXDGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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